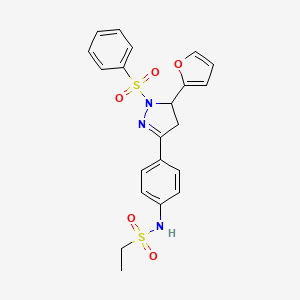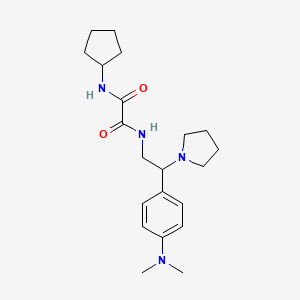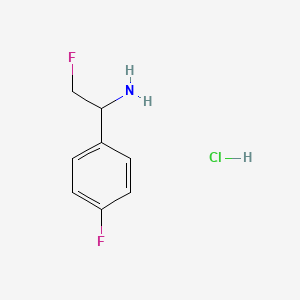![molecular formula C8H14O B2946950 Spiro[2.4]heptan-6-ylmethanol CAS No. 2259876-49-6](/img/structure/B2946950.png)
Spiro[2.4]heptan-6-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.4]heptan-6-ylmethanol is a chemical compound with the IUPAC name spiro[2.4]heptan-5-ylmethanol . It has a molecular weight of 126.2 . The compound is in liquid form .
Synthesis Analysis
Methods for the preparation of synthons for syntheses of spiro[2.4]heptane analogues of prostaglandins are described . Two of them enable the syntheses of 11-deoxy-type compounds and were prepared from spiro[2.4]heptan-4-one .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14O/c9-6-7-1-2-8(5-7)3-4-8/h7,9H,1-6H2 . The InChI key is FRHZMQRPFZXGRH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 126.2 . The InChI code for this compound is 1S/C8H14O/c9-6-7-1-2-8(5-7)3-4-8/h7,9H,1-6H2 .Aplicaciones Científicas De Investigación
Cycloaddition and Rearrangement Reactions
Cycloaddition reactions of spiro compounds, such as spiro[2.4]hepta-4,6-dien-1-ylmethanol, with phenyltriazolinedione (PTAD) lead to novel rearrangements. Şenol et al. (2016) demonstrated the formation of a rearranged product via a novel rearrangement, highlighting the influences of functional groups on this process (H. Şenol, Cetin Bayrak, A. Menzek, E. Şahin, & Murat Karakuş, 2016).
Structural Analyses and Synthetic Applications
Structural analysis of angular monoprotected diamines based on the spiro[3.3]heptane scaffold by Chernykh et al. (2015) revealed their similarity to cyclohexane scaffolds, suggesting their use as restricted surrogates in drug discovery (Anton V. Chernykh et al., 2015).
Drug Discovery and Medicinal Chemistry
The synthesis of 5-aza-spiro[2,4]heptanes as described by Liu et al. (2011) offers a valuable structural motif for drug discovery, highlighting the first catalytic asymmetric 1,3-dipolar cycloaddition of cyclopropylidene acetate and azomethine ylides (Tang‐Lin Liu et al., 2011).
Spirocyclic Scaffolds in Drug Discovery
Zheng and Tice (2016) discuss the utilization of spirocyclic scaffolds in novel drug discovery, emphasizing their three-dimensional nature and the ability to project functionality in all three dimensions, which is advantageous for structure-based drug design (Ya-Jun Zheng & C. Tice, 2016).
Electrochemical Properties
Mattiello and Rampazzo (2001) explored the electrochemical properties of a specific spirolactone, uncovering its reduction steps and the potential for chemical rearrangement, providing insight into the reactivity and applications of spiro compounds in electrochemical contexts (L. Mattiello & L. Rampazzo, 2001).
Safety and Hazards
The safety information for Spiro[2.4]heptan-6-ylmethanol includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers There are relevant papers that discuss the synthesis of spiro[2.4]heptane analogues of prostaglandins . These papers could provide more detailed information on the synthesis and potential applications of this compound.
Mecanismo De Acción
Target of Action
Spiro[2.4]heptan-6-ylmethanol is a complex organic compound. It’s known that similar spirocyclic compounds have been used in the synthesis of prostaglandin analogues , which are involved in various physiological processes such as inflammation and pain modulation.
Mode of Action
The exact mode of action of Spiro[2It’s known that spirocyclic compounds can interact with their targets through various chemical reactions . For instance, they can undergo conjugate addition with organocuprate reagents . Further research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
The specific biochemical pathways affected by Spiro[2Given its potential role in the synthesis of prostaglandin analogues , it may influence the prostaglandin pathways, which are involved in a wide range of biological processes, including inflammation, pain sensation, and regulation of blood pressure.
Result of Action
The molecular and cellular effects of Spiro[2Given its potential role in the synthesis of prostaglandin analogues , it may have effects similar to those of prostaglandins, which can include modulation of inflammation and pain sensation.
Propiedades
IUPAC Name |
spiro[2.4]heptan-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-7-1-2-8(5-7)3-4-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHZMQRPFZXGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

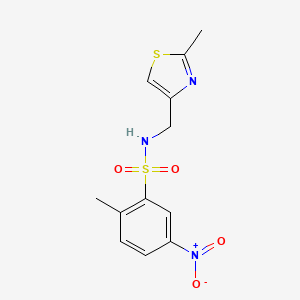
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2946868.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2946871.png)
![2-Chloro-N'-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2946874.png)
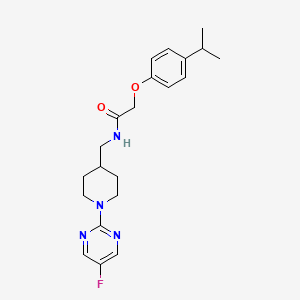
![5-ethoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2946879.png)

![N-[4-[2-(Dimethylamino)ethoxy]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2946881.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)
![(3E)-3-{[(4-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2946883.png)
